
Trasidrex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trasidrex, also known as this compound, is a useful research compound. Its molecular formula is C28H42Cl2N4O7S2 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypertension Management
Trasidrex is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its effectiveness in controlling blood pressure levels, particularly in patients who may not achieve adequate control with monotherapy or free combinations of antihypertensive agents.
- Clinical Trials : A multicenter clinical trial involving 62 hypertensive patients showed that transitioning from free combinations of antihypertensive medications to this compound resulted in marginally improved blood pressure control without an increase in adverse effects .
- Meta-Analysis Insights : A systematic review comparing fixed versus free combinations noted a non-significant reduction in mean systolic blood pressure favoring fixed combinations like this compound, highlighting its potential role in enhancing treatment adherence and simplifying dosing regimens .
Adherence and Compliance
One of the significant advantages of this compound is its potential to improve patient adherence to treatment regimens. Fixed-dose combinations are associated with lower pill burdens, which can lead to better compliance compared to free combinations.
- Patient Compliance : Studies indicate that patients using fixed combinations such as this compound demonstrate increased adherence rates, which can lead to better long-term outcomes in managing hypertension .
Safety Profile
The safety profile of this compound has been evaluated in various studies. The combination has shown a favorable tolerability profile, with no significant increase in adverse events compared to other treatment regimens.
- Adverse Effects : In clinical trials, the transition to this compound did not result in any notable increase in side effects, suggesting that it is a safe option for patients .
Case Study 1: Efficacy in Elderly Patients
A study focusing on elderly patients demonstrated that this compound effectively controlled blood pressure while maintaining serum potassium levels within normal ranges after 12 weeks of treatment. This is particularly important as elderly patients often have comorbidities that complicate hypertension management .
Case Study 2: Comparison with Free Combinations
Another case study compared the outcomes of patients on this compound against those on free combinations of antihypertensive medications. The findings suggested that patients on this compound had slightly better control over their blood pressure and reported higher satisfaction levels due to the simplicity of taking a single tablet .
特性
CAS番号 |
71265-68-4 |
---|---|
分子式 |
C28H42Cl2N4O7S2 |
分子量 |
681.7 g/mol |
IUPAC名 |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H |
InChIキー |
UXUJYXZKQHLICF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
同義語 |
Trasidrex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。